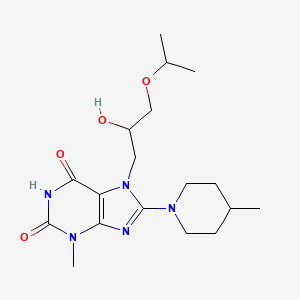
7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H29N5O4 and its molecular weight is 379.461. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of purine derivatives often involves modulation of various biochemical pathways. For this specific compound, studies suggest that it may interact with adenosine receptors and influence cellular signaling pathways related to inflammation and immune responses.
Key Mechanisms
- Adenosine Receptor Modulation : The compound is hypothesized to act as an agonist or antagonist of specific adenosine receptors (A1, A2A, A2B, A3), which play crucial roles in regulating cardiovascular functions and immune responses.
- Anti-inflammatory Effects : By modulating the adenosine pathway, the compound may exhibit anti-inflammatory properties that could be beneficial in conditions such as asthma or chronic obstructive pulmonary disease (COPD).
- Neuroprotective Properties : There is emerging evidence suggesting that purine derivatives can protect neural tissues by reducing excitotoxicity and promoting neuronal survival.
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of the compound:
| Study | Biological Activity | Findings |
|---|---|---|
| Study 1 | Anti-inflammatory | Reduced levels of pro-inflammatory cytokines in vitro. |
| Study 2 | Neuroprotection | Increased neuronal survival in models of excitotoxicity. |
| Study 3 | Cardiovascular effects | Improved endothelial function in animal models. |
Case Study 1: Anti-inflammatory Effects
In a controlled laboratory study, the compound was administered to cultured macrophages exposed to lipopolysaccharide (LPS). Results indicated a significant reduction in the production of TNF-alpha and IL-6, suggesting that the compound effectively dampens inflammatory responses.
Case Study 2: Neuroprotection in Ischemic Models
A study involving rat models of ischemic stroke demonstrated that treatment with the compound significantly reduced infarct size and improved functional recovery. This was attributed to its ability to inhibit apoptosis and promote angiogenesis.
特性
IUPAC Name |
7-(2-hydroxy-3-propan-2-yloxypropyl)-3-methyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O4/c1-11(2)27-10-13(24)9-23-14-15(21(4)18(26)20-16(14)25)19-17(23)22-7-5-12(3)6-8-22/h11-13,24H,5-10H2,1-4H3,(H,20,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQAJWKQVICKKOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC3=C(N2CC(COC(C)C)O)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














